Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate under acidic or basic conditions to form the desired product . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its use in fluorescent probes and optical applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with unique thermal stability.
5-Amino-pyrazoles: Potent reagents in organic and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-5-7-3-4-11-12(7)6-10-8/h3-6H,2H2,1H3 |
InChI Key |
VQBLLVJKBGMWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=NN2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.